Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate
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Overview
Description
Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate is a complex organic compound that features a sulfonamide group, a brominated aromatic ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzenesulfonyl chloride, glycine, and methyl 3-phenylpropanoate.
Step 1 Formation of the Sulfonamide: 4-bromobenzenesulfonyl chloride reacts with glycine in the presence of a base like triethylamine to form 2-{[(4-bromophenyl)sulfonyl]amino}acetic acid.
Step 2 Amide Bond Formation: The intermediate 2-{[(4-bromophenyl)sulfonyl]amino}acetic acid is then coupled with methyl 3-phenylpropanoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and bromophenyl rings.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The major product would be the corresponding alcohol.
Substitution: Products would vary depending on the nucleophile used, such as amino or thiol derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Enzyme Inhibition: The sulfonamide group can act as an inhibitor for certain enzymes.
Protein Labeling: The compound can be used to label proteins for biochemical studies.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting enzymes or receptors.
Industry
Material Science: Used in the synthesis of polymers or other materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules such as proteins and enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. The bromophenyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-[(2-{[(4-methylphenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate: Similar structure but with a methyl group instead of bromine.
Methyl 2-[(2-{[(4-nitrophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate can enhance its reactivity and binding affinity in biological systems compared to its analogs with different substituents. This makes it a valuable compound for specific applications in medicinal chemistry and biochemical research.
Properties
IUPAC Name |
methyl 2-[[2-[(4-bromophenyl)sulfonylamino]acetyl]amino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O5S/c1-26-18(23)16(11-13-5-3-2-4-6-13)21-17(22)12-20-27(24,25)15-9-7-14(19)8-10-15/h2-10,16,20H,11-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXIBUUJLOHYCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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